2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine
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Overview
Description
2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine is a compound that features an oxetane ring and a thiazole ring The oxetane ring is a four-membered ring containing one oxygen atom, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine typically involves the formation of the oxetane ring followed by the introduction of the thiazole ring. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. For example, the cyclization can be achieved through the formation of a C-O bond via intramolecular etherification or epoxide ring opening/ring closing reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The thiazole ring can also participate in various chemical interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine include other oxetane and thiazole derivatives, such as:
- 2-(Oxetan-3-yloxy)pyrimidin-4-amine
- 3-(Nitromethylene)oxetane
- 2-Methyleneoxetanes
Uniqueness
What sets this compound apart from these similar compounds is its combination of both oxetane and thiazole rings. This unique structural feature allows it to participate in a wider range of chemical reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H8N2O2S |
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Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-8-6(11-5)10-4-2-9-3-4/h1,4H,2-3,7H2 |
InChI Key |
ZEJDMHQTFZDFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=NC=C(S2)N |
Origin of Product |
United States |
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